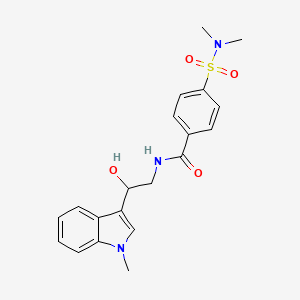
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(N,N-dimethylsulfamoyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with several functional groups, including a sulfamoyl group and an indolinyl moiety, which contribute to its unique biological properties. The IUPAC name for this compound is 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide, and its molecular formula is C20H25N3O4S .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfamoyl and hydroxyl groups enhance binding affinity, potentially modulating the activity of these targets. The indolinyl group may also play a role in increasing the specificity of the compound's interactions .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases .
Enzyme Inhibition
Studies have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .
Case Studies
- Breast Cancer Cell Lines : A study reported that treatment with varying concentrations of the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity.
- Prostate Cancer Models : In xenograft models, administration of the compound resulted in reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
- Inflammatory Response : In a murine model of acute inflammation, administration of the compound significantly reduced edema and pro-inflammatory cytokine levels compared to untreated controls.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Complexity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 4-(N,N-dimethylsulfamoyl)benzamide | Moderate | Low | None |
| N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide | Low | None | Low |
| 4-(N,N-dimethylsulfamoyl)-N-(2-hydroxyethyl)benzamide | Moderate | Moderate | None |
This comparison highlights the unique position of this compound due to its combined anticancer and anti-inflammatory activities .
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-22(2)28(26,27)15-10-8-14(9-11-15)20(25)21-12-19(24)17-13-23(3)18-7-5-4-6-16(17)18/h4-11,13,19,24H,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNQIQGNCYIZCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














